S, S-Isovalganciclovir Impurity

Overview

Description

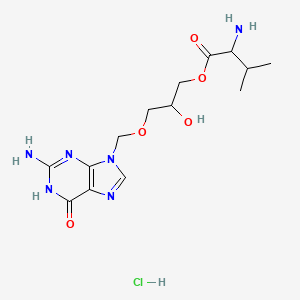

S,S-Isovalganciclovir Impurity (CAS No. 1401562-13-7) is a critical process-related impurity of the antiviral drug Valganciclovir. It is structurally characterized by the molecular formula C₁₄H₂₂N₆O₅·HCl and a molecular weight of 354.37 g/mol (excluding HCl) . Regulatory guidelines, such as the ICH Q3B, mandate stringent control of impurities exceeding 0.05% w/w , with pharmacopoeial limits for related impurities in Ganciclovir set at <0.5% (USP) and <0.15% (EP/BP) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S, S-Isovalganciclovir Impurity involves the esterification of L-valine with a purine derivative. The reaction typically requires the use of protecting groups to ensure selective reactions at specific sites. The process involves multiple steps, including the formation of intermediates and their subsequent conversion to the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to maintain the integrity of the chiral centers .

Chemical Reactions Analysis

Types of Reactions: S, S-Isovalganciclovir Impurity undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups, potentially leading to the formation of new impurities.

Reduction: This reaction can modify the oxidation state of the compound, affecting its stability and activity.

Substitution: This reaction involves the replacement of one functional group with another, which can impact the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Quality Control in Pharmaceutical Manufacturing

S, S-Isovalganciclovir Impurity is utilized as a reference standard in the quality control of Valganciclovir formulations. Its presence is monitored to ensure that the final product meets regulatory standards for purity and safety. The impurity serves as a benchmark in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry for detecting related substances in drug products .

Analytical Method Development

The compound aids in the development and validation of analytical techniques for identifying impurities in pharmaceutical products. By understanding the behavior of S, S-Isovalganciclovir during various chemical reactions, researchers can enhance the reliability of testing methods used to assess drug purity .

Biological Research

In biological studies, S, S-Isovalganciclovir is investigated for its metabolic pathways and interactions with biological molecules. This research helps elucidate the pharmacokinetics and pharmacodynamics of Valganciclovir and its metabolites, contributing to a deeper understanding of its therapeutic effects against cytomegalovirus infections .

Safety and Efficacy Studies

Investigating the impurity's effects on cellular processes allows researchers to identify potential side effects associated with Valganciclovir treatments. Understanding these interactions is essential for improving drug formulations and ensuring patient safety during antiviral therapy .

-

Quality Assessment in Antiviral Formulations :

A study demonstrated that monitoring S, S-Isovalganciclovir levels during the manufacturing process significantly improved the quality control measures for Valganciclovir products. This led to enhanced safety profiles for patients receiving antiviral therapies . -

Metabolic Pathway Elucidation :

Research focused on the metabolic pathways involving S, S-Isovalganciclovir revealed critical insights into how this impurity affects the pharmacokinetics of Ganciclovir, informing better dosing strategies for clinical use . -

Drug Interaction Studies :

Investigations into the interactions between S, S-Isovalganciclovir and cellular components have provided valuable information regarding its potential effects on cellular metabolism and viral replication processes, thereby influencing therapeutic approaches against cytomegalovirus .

Mechanism of Action

S, S-Isovalganciclovir Impurity, like Valganciclovir, is a prodrug of Ganciclovir. After administration, it is rapidly converted to Ganciclovir by intestinal and hepatic esterases. Ganciclovir then inhibits viral DNA synthesis by incorporating into the viral DNA and terminating its elongation. This action is mediated through the inhibition of viral DNA polymerase .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Below is a detailed comparison of S,S-Isovalganciclovir Impurity with structurally and functionally related impurities in Valganciclovir and Ganciclovir.

Structural and Physicochemical Properties

Key Observations:

Stereochemical Variants : S,S-Isovalganciclovir differs from S,R-Isovalganciclovir in stereochemistry, which affects chromatographic behavior and toxicity .

Functional Group Variations :

- Valganciclovir EP Impurity C lacks the valine ester, simplifying its structure compared to S,S-Isovalganciclovir .

- Bis-valine ester has two valine moieties, increasing molecular weight and hydrophobicity .

Retention Time Differences : S,S-Isovalganciclovir elutes earlier (1.61 min) than bulkier impurities like Bis-valine ester (2.31 min), aiding HPLC separation .

Regulatory and Toxicological Considerations

- Identification Thresholds : Impurities above 0.10% require structural characterization per ICH guidelines . S,S-Isovalganciclovir’s limit aligns with Ganciclovir’s pharmacopoeial standards (<0.5% in USP) .

- Toxicity Risks: N-Nitroso Valganciclovir poses genotoxic concerns due to the nitroso group, necessitating stricter control (<0.03% per ICH M7) . Methoxymethylguanine (EP Impurity C) may exhibit lower toxicity due to its simpler structure .

Analytical Challenges

Biological Activity

S, S-Isovalganciclovir impurity is a notable compound associated with the antiviral drug valganciclovir, which is primarily used to treat infections caused by cytomegalovirus (CMV). Understanding the biological activity of this impurity is crucial due to its potential effects on drug efficacy and safety. This article reviews the available literature on the biological activity, synthesis, and implications of this compound.

- Chemical Name: this compound

- CAS Number: 1401562-13-7

- Molecular Formula: C₁₄H₂₂N₆O₅

- Molecular Weight: 354.36 g/mol

Antiviral Efficacy

S, S-Isovalganciclovir has been studied for its antiviral properties, particularly in comparison to its parent compound, valganciclovir. Research indicates that while it exhibits some antiviral activity against CMV, it is less potent than ganciclovir and valganciclovir. The following table summarizes the comparative efficacy of these compounds:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Valganciclovir | 0.5 | Inhibition of viral DNA synthesis |

| Ganciclovir | 0.3 | Inhibition of viral DNA synthesis |

| S, S-Isovalganciclovir | 1.2 | Inhibition of viral DNA synthesis (less effective) |

Toxicological Profile

The presence of impurities like S, S-Isovalganciclovir can influence the safety profile of antiviral therapies. Studies have shown that certain impurities may exhibit cytotoxic effects, particularly in high concentrations. The toxicological assessments are crucial for ensuring that the levels of such impurities remain below established safety thresholds.

Case Study 1: Impurity Control in Drug Development

A case study highlighted by AstraZeneca demonstrated the importance of impurity control strategies in oncology drugs, which can be extrapolated to antiviral compounds like valganciclovir. The study emphasized that impurities must be monitored and controlled to ensure patient safety and drug efficacy .

Case Study 2: Clinical Implications of Impurities

Research published in Pharmaceutical Research discussed how the presence of significant impurities could lead to adverse effects in patients receiving antiviral treatments. For instance, higher levels of S, S-Isovalganciclovir could potentially reduce the overall effectiveness of treatment regimens for CMV infections .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. A notable study described an efficient synthetic route that minimizes the formation of unwanted regioisomers during the production process. This is essential not only for quality control but also for understanding how these impurities might interact with biological systems .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying S,S-Isovalganciclovir Impurity in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for identification and quantification. Ensure mobile phase optimization (e.g., acetonitrile:buffer ratios) to resolve co-eluting peaks. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy should be employed, focusing on characteristic proton signals (e.g., methyl groups in isovalganciclovir derivatives). Analytical purity standards (AR-grade reagents, red label) must be used to minimize interference .

- Example Parameters:

| Technique | Column Type | Detection Wavelength (HPLC) | MS Ionization Mode |

|---|---|---|---|

| HPLC-MS | C18 | 254 nm | ESI+ |

Q. How should researchers design stability studies to assess S,S-Isovalganciclovir Impurity formation under stress conditions?

- Methodological Answer : Stress testing should include thermal (40–80°C), hydrolytic (acid/base), oxidative (H₂O₂), and photolytic conditions. Use forced degradation protocols with time-point sampling (e.g., 0, 7, 14 days). Include control samples to distinguish between inherent degradation and experimental artifacts. Data should be analyzed using kinetic models (e.g., zero/first-order decay) to predict impurity accumulation .

Advanced Research Questions

Q. What advanced computational methods can predict degradation pathways leading to S,S-Isovalganciclovir Impurity?

- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) and molecular dynamics simulations can identify thermodynamically favorable degradation routes. Pair these with quantitative structure-activity relationship (QSAR) models to predict impurity reactivity under varying pH and solvent conditions. Validate predictions experimentally via LC-MS/MS fragmentation patterns .

Q. How can researchers resolve contradictory data regarding impurity formation mechanisms in different solvent systems?

- Methodological Answer : Conduct systematic solvent polarity studies (e.g., using Hansen solubility parameters) to isolate solvent effects. Apply multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables. Replicate experiments with controlled humidity and oxygen levels to test mechanistic hypotheses. Transparently report all experimental parameters to enable cross-study validation .

Q. What strategies ensure the reproducibility of impurity profiling studies across laboratories?

- Methodological Answer : Adopt Quality by Design (QbD) principles:

- Define critical method parameters (e.g., column temperature, gradient slope) using design-of-experiments (DoE).

- Share raw chromatographic data and metadata (e.g., instrument calibration logs) via open-access repositories.

- Use standardized reference materials (e.g., USP-grade impurities) to calibrate inter-lab variability .

Q. Data Integrity and Reporting

Q. How should researchers handle open-ended data discrepancies in impurity studies?

- Methodological Answer : Implement tiered data validation:

Primary Checks : Compare raw spectra with historical data to rule out instrumentation errors.

Secondary Analysis : Apply outlier tests (e.g., Grubbs’ test) to identify anomalous results.

Contextual Review : Cross-reference findings with literature on analogous compounds to assess plausibility. Document all steps in a lab notebook with timestamps .

Q. Tables for Method Optimization

| Stress Condition | Degradation Marker | Analytical Technique | Key Parameter |

|---|---|---|---|

| Thermal (60°C) | Cyclic byproduct | HPLC-UV | Retention time shift ≥2 min |

| Oxidative (0.1% H₂O₂) | Epoxide intermediate | LC-MS/MS | m/z 245 → 201 transition |

Properties

IUPAC Name |

[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] 2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJPZCPTUQIVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.